Lysergol

Übersicht

Beschreibung

Lysergol is an alkaloid belonging to the ergoline family. It is found in certain species of fungi, particularly those within the Claviceps genus, and in the morning glory family of plants, including Rivea corymbosa, Argyreia nervosa, and Ipomoea violacea . This compound is known for its interaction with serotonin receptors, which has implications for its potential pharmacological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of lysergol involves several key steps:

Synthesis of a chiral 1,3-amino alcohol: This is achieved via a palladium(0) and indium(I)-mediated reductive coupling reaction between L-serine-derived 2-ethynylaziridine and formaldehyde.

Nozaki-Hiyama-Kishi (NHK) reaction: This involves the reaction of an indole-3-acetaldehyde with iodoalkyne, mediated by chromium(II) and nickel(0).

Domino cyclization: A palladium(0)-catalyzed domino cyclization of an amino allene bearing a bromoindolyl group constructs the C/D ring system of the ergot alkaloid skeleton.

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Claviceps species under controlled conditions to harvest the alkaloid. The extraction and purification processes are then carried out to isolate this compound from the fungal biomass .

Analyse Chemischer Reaktionen

Lysergol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form lysergic acid, a precursor for many ergoline derivatives.

Reduction: Reduction reactions can convert this compound to dihydrothis compound.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen and hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: Lysergic acid.

Reduction: Dihydrothis compound.

Substitution: Various O-acylated and N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

General Overview

Lysergol is a member of the ergoline alkaloid family and exhibits a range of biological activities. It interacts with serotonin receptors, suggesting potential antidepressant and anxiolytic effects. Additionally, it possesses antimicrobial properties and antioxidant capabilities, making it a candidate for therapeutic applications in various health conditions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of both bacteria and fungi. Notably, in combination with conventional antibiotics, this compound enhances their effectiveness against resistant strains of bacteria.

- Synergistic Effects : A study found that this compound and its derivatives significantly reduced the minimum inhibitory concentration of nalidixic acid against both sensitive and resistant strains of Escherichia coli, showcasing its potential in antibiotic development .

| Antibiotic | MIC Reduction (fold) | Bacteria Strain |

|---|---|---|

| Nalidixic Acid | 2-8 | Nalidixic Acid-Sensitive |

| Nalidixic Acid | 8 | Nalidixic Acid-Resistant |

| Tetracycline | 8 | Multidrug-Resistant E. coli |

Neuroscience and Mental Health

This compound's interaction with serotonin receptors positions it as a candidate for treating psychiatric disorders. It has been studied for its potential to alleviate symptoms of depression and anxiety due to its partial agonist activity at the 5-HT1A receptor .

- Case Study : Research indicates that derivatives of this compound may produce fewer side effects compared to traditional treatments while maintaining therapeutic efficacy .

Migraine and Vascular Disorders

In the pharmaceutical industry, this compound is being explored for its vasoconstrictive properties, which can be beneficial in treating migraines and other vascular disorders. Its ability to modulate blood flow can alleviate symptoms associated with these conditions .

Agricultural Applications

This compound has shown promise in agriculture as a plant growth regulator. It enhances crop productivity by improving plant resistance to environmental stressors and promoting root development.

- Field Studies : Experiments have indicated that this compound can improve yield in various crops by enhancing nutrient uptake and stress resilience .

Bioavailability Enhancer

Recent studies have identified this compound as a bioenhancer that improves the absorption of antibiotics across cell membranes. This property could lead to reduced dosages of antibiotics while maintaining efficacy, potentially combating antibiotic resistance.

- Mechanistic Insights : Research has shown that this compound enhances the pharmacokinetic profiles of certain drugs by inhibiting metabolic enzymes and efflux transporters, leading to increased bioavailability .

| Drug | Cmax Increase | AUC Increase | Mechanism |

|---|---|---|---|

| Curcumin | 3.3-fold | Significant | Inhibition of metabolic enzymes |

| Digoxin | Not specified | Not specified | Inhibition of P-glycoprotein |

Wirkmechanismus

Lysergol acts as a partial agonist at serotonin 5-HT1A receptors, modulating serotonin signaling in the brain . This interaction is linked to its potential antidepressant and anxiolytic effects. Additionally, this compound exhibits antimicrobial properties by inhibiting the growth of various bacteria and fungi .

Vergleich Mit ähnlichen Verbindungen

Lysergol is compared with other ergoline alkaloids such as:

Lysergic acid: A precursor to this compound and other derivatives.

Dihydrothis compound: A reduced form of this compound with similar pharmacological properties.

Ergine: Another ergoline alkaloid with distinct pharmacological effects.

Uniqueness of this compound: this compound’s unique interaction with serotonin receptors and its diverse range of biological activities, including antimicrobial and antioxidant properties, distinguish it from other ergoline alkaloids .

Biologische Aktivität

Lysergol, a naturally occurring clavine alkaloid, is derived from the ergot fungus and has garnered attention due to its potential biological activities, particularly concerning its interaction with serotonin receptors and its antibacterial properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

1. Interaction with Serotonin Receptors

This compound exhibits significant activity at several serotonin (5-HT) receptors, which are critical in various physiological processes including mood regulation, cognition, and perception.

1.1 Receptor Binding Affinity

Research indicates that this compound has a notable binding affinity for the 5-HT receptor subtypes. The following table summarizes the effective concentration (EC50) values for this compound across different serotonin receptors:

| Compound | 5-HT1A (nM) | 5-HT2A (nM) | 5-HT2B (nM) | 5-HT2C (nM) |

|---|---|---|---|---|

| 5-HT | 11 ± 2 | 0.96 ± 0.14 | 0.071 ± 0.010 | 0.14 ± 0.03 |

| (+)-lysergol | 73 ± 6 | 1.6 ± 0.5 | >10,000 | 6.6 ± 1.4 |

| (±)-lysergine | 342 ± 23 | 2.7 ± 1.6 | 145 ± 54 | 103 ± 9 |

| (−)-isothis compound | 481 ± 31 | >10,000 | >10,000 | >10,000 |

| (+)-13-fluorothis compound | 424 ± 27 | 12 ± 3 | >10,000 | >10,000 |

This compound activates the 5-HT2A receptor with an EC50 value of 1.6 nM , achieving approximately 51% of maximum stimulation compared to serotonin (5-HT). This partial agonism suggests potential therapeutic applications without the full psychoactive effects associated with more potent hallucinogens like LSD .

1.2 Psychotropic Effects

Compared to LSD, this compound demonstrates reduced psychoactive properties due to its lower activity at the 5-HT2A receptor, being about five times less active . This reduced activity may offer a safer profile for potential therapeutic use in treating mood disorders or other psychiatric conditions.

2. Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound and its derivatives against various strains of Escherichia coli, particularly those resistant to conventional antibiotics.

2.1 Synergistic Effects with Antibiotics

This compound itself does not possess significant antibacterial activity; however, it enhances the efficacy of antibiotics such as nalidixic acid (NA). The following table illustrates the reduction in minimum inhibitory concentration (MIC) when this compound is used in combination with NA:

| Combination | MIC Reduction Factor |

|---|---|

| This compound + Nalidixic Acid | Up to 8-fold reduction |

| This compound + Tetracycline | Up to 8-fold reduction |

The combination therapy significantly decreased bacterial viability in both nalidixic acid-sensitive and resistant strains . Furthermore, this compound and its derivatives inhibited ATP-dependent efflux pumps in bacteria, suggesting a mechanism for enhancing antibiotic action by preventing drug efflux .

3.1 Pharmacodynamics and Safety Profile

In animal models, this compound demonstrated a relatively low toxicity profile compared to other ergot alkaloids, with an LD50 value of 0.32 mg/kg , indicating a safer therapeutic window . Studies have shown that modifications to the this compound structure can further enhance selectivity for serotonin receptors while minimizing adverse effects.

3.2 Therapeutic Potential

Research into this compound derivatives has revealed promising results in developing compounds that could act as antidepressants or anxiolytics without significant hallucinogenic effects. These derivatives maintain receptor selectivity while potentially offering therapeutic benefits in managing mood disorders .

Eigenschaften

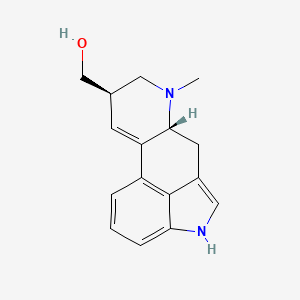

IUPAC Name |

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3/t10-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXJFIJYBLJTMK-MEBBXXQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-85-7, 1413-67-8 | |

| Record name | Lysergol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysergol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001413678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-didehydro-6-methylergoline-8β-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSERGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTR684Z1AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.